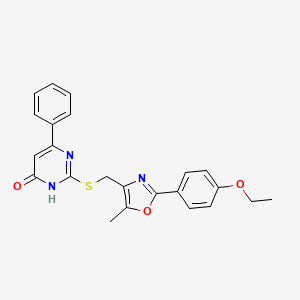

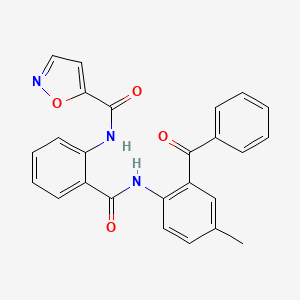

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is part of the imidazole sulfide family, compounds known for their unique chemical structure and properties which have led to investigations into their synthesis, molecular structure, and potential applications. These compounds are of interest due to their versatility in chemical reactions and potential in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves multi-step chemical reactions, starting from basic imidazole derivatives and undergoing various transformations, including sulfonation, alkylation, and coupling reactions. For instance, Khaligh et al. (2019) explored the synthesis of related imidazole-based liquid salts, highlighting the importance of solvent choice and reaction conditions in obtaining desired products (Khaligh et al., 2019).

Scientific Research Applications

Dual Solvent-Catalytic Efficiency and Synthesis

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is related to imidazole-based compounds used in chemical syntheses. One study by Khaligh et al. (2019) explored the use of a similar compound, 4-imidazol-1-yl-butane-1-sulfonic acid, as a dual solvent-catalyst for the synthesis of xanthenes. This demonstrates the potential of imidazole derivatives in facilitating complex chemical reactions under mild conditions (Khaligh et al., 2019).

Spectroscopic Characterization and Chemical Reactions

Research by Sathyanarayana and Poojary (2021) focused on another related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Their study involved the spectroscopic characterization and understanding of chemical reactions, which is crucial for comprehending the behavior of similar imidazole compounds in various chemical environments (Sathyanarayana & Poojary, 2021).

Organic Transformations

Imidazole derivatives are also significant in organic transformations. A study by Tickner et al. (2019) demonstrated the use of imidazole-based catalysts for the hydrogenation of vinyl sulfoxides, highlighting the utility of these compounds in diverse organic reactions (Tickner et al., 2019).

Molecular Structure and NMR Analysis

Khaligh et al. (2019) conducted a study that again emphasized the importance of imidazole derivatives in scientific research. They used NMR analysis to identify the molecular structure of a novel sulfo-imidazolium zwitterionic-type salt, demonstrating the complexity and versatility of these compounds in chemical research (Khaligh et al., 2019).

Corrosion Inhibition

A study by Costa et al. (2021) investigated the application of imidazole and its derivatives in corrosion inhibition. This research shows the potential of imidazole compounds, like 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide, in protecting metals against corrosion, further broadening their application scope (Costa et al., 2021).

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a wide range of effects .

Result of Action

Imidazole derivatives have been shown to have a wide range of biological activities .

properties

IUPAC Name |

2-[(4-ethylphenyl)methylsulfanyl]-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-2-15-8-10-16(11-9-15)14-21-18-19-12-13-20(18)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNURSMEOCMLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC2=NC=CN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)

![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)

![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)